(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE
Overview
Description
(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound that features a brominated thiophene ring and an ethyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE typically involves the coupling of a brominated thiophene derivative with an ethyl-substituted piperidine. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethyl-substituted piperidine moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects .
Comparison with Similar Compounds
(4-BROMO-2-THIENYL)METHANONE: Lacks the piperidine moiety, resulting in different chemical and biological properties.
(2-ETHYLPIPERIDINO)METHANONE: Lacks the brominated thiophene ring, leading to reduced reactivity and different applications.
Uniqueness: (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE is unique due to the combination of the brominated thiophene ring and the ethyl-substituted piperidine moiety.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(2-ethylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-2-10-5-3-4-6-14(10)12(15)11-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHOFXVEVTLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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